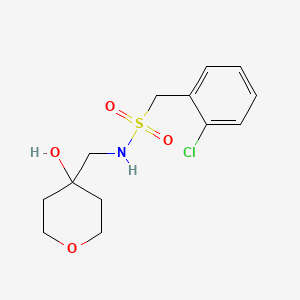

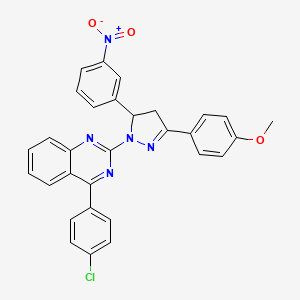

![molecular formula C19H18N2O4 B2878042 1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1797319-23-3](/img/structure/B2878042.png)

1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups. It contains a 1,2-dihydropyridine ring, which is a common structure in many pharmaceutical compounds . The spiro[isobenzofuran-1,3’-piperidin] part suggests the presence of a spirocyclic structure, which is a compound with two rings of different sizes sharing one atom.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2-dihydropyridine ring and the spirocyclic structure would likely be the most structurally significant features .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the 1,2-dihydropyridine ring and the carbonyl groups. These functional groups are often involved in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of multiple carbonyl groups could affect its polarity and solubility .Applications De Recherche Scientifique

Sigma Receptor Ligands

Spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds, including benzofuran and benzopyran derivatives, have been synthesized and evaluated as sigma ligands. These compounds are part of a class showing selective affinity for sigma 2 receptors, with subnanomolar range potency. The structural factors influencing sigma 1/sigma 2 affinity and selectivity were investigated, revealing that the N-substituent size and lipophilicity play critical roles in affinity and selectivity for sigma 2 sites. For instance, certain N-substituted spiro-piperidines retain high affinity for sigma 2 binding sites with pronounced selectivity over sigma 1 sites (E. Moltzen, J. Perregaard, E. Meier, 1995).

Central Nervous System Agents

Research into spiro[isobenzofuran-1(3H),4'-piperidines] has also extended into their potential as central nervous system (CNS) agents. Early studies involved the synthesis of compounds like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] motivated by their structural similarity to known antidepressants. These studies sought to identify structural modifications conducive to antitetrabenazine activity, an indicator of potential antidepressant efficacy. Modifications to the basic nitrogen or the introduction of significant substituents at the C-3 position generally reduced activity, underscoring the importance of specific structural features for optimal activity (Victor J. Bauer, Brian J. Duffy, David Hoffman, Solomon S. Klioze, R. Kosley, A. Mcfadden, Lawrence L. Martin, Helen H. Ong, H. Geyer, 1976).

Synthesis Methodologies

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their analogs has been a subject of considerable interest, aiming to optimize procedures for generating these complex structures. Studies have detailed methods for preparing such compounds, focusing on achieving high yields and selectivity. For instance, reductive alkylation of pyridinium salts and the utilization of di-, tetra-, and hexa-hydropyridine esters have been explored to create spiro compounds with potential pharmacological applications, demonstrating the versatility and potential of these synthetic approaches (K. J. Mccullough, J. Mactavish, G. Proctor, J. Redpath, 1996).

Propriétés

IUPAC Name |

1'-(1-methyl-2-oxopyridine-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-20-10-4-7-14(16(20)22)17(23)21-11-5-9-19(12-21)15-8-3-2-6-13(15)18(24)25-19/h2-4,6-8,10H,5,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOAFXYKJFOUEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

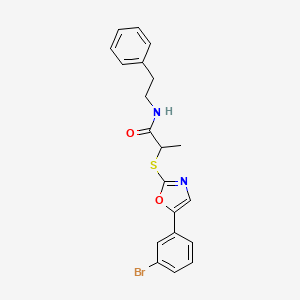

![3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2877959.png)

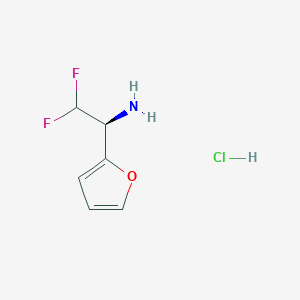

![2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide](/img/structure/B2877961.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2877966.png)

![1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2877967.png)

![ethyl 2-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2877972.png)

![Ethyl 6-benzyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2877978.png)

![8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B2877979.png)